
1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine
Descripción general
Descripción
“1-Methyl-2-(7-methyl-1H-indol-3-yl)-ethylamine” is a chemical compound . It is also known as "[1-Methyl-2-(7-methyl-1H-indol-3-yl)ethyl]amine hydrochloride" .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16N2 . The average mass is 188.269 Da and the monoisotopic mass is 188.131348 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly provided in the search results .Aplicaciones Científicas De Investigación
Synthesis Applications
- Novel Tetrahydropyrazino Indoles Synthesis : This compound has been used in the synthesis of novel tetrahydropyrazino indoles, showing its utility in creating complex organic structures (Katritzky et al., 2003).
- MAO Inhibitors Synthesis : The compound has also been involved in the synthesis of α- and β-methyl derivatives acting as selective inhibitors of monoamine oxidases A and B (García et al., 1992).
Spectroscopic and Metal Complex Characterization
- Spectroscopic Characterization of Metal Complexes : It has been used in the preparation of metal ion complexes, contributing to the spectroscopic characterization of these complexes (KhiderHussain Al-Daffaay, 2022).
Chemical Synthesis and Characterization
- Facile Synthesis of Deaza-Analogues : It plays a role in the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, highlighting its versatility in organic synthesis (Carbone et al., 2013).
- One-Pot Synthesis Approach : The compound is used in a one-pot synthesis method, demonstrating its efficiency in the synthesis of complex organic structures (Tiwari et al., 2005).
Structural Analysis and Synthesis
- Crystal Structural Evaluation : Used in the synthesis and structural evaluation of various substituted indole and gramine derivatives, it contributes to the understanding of molecular structures (Kukuljan et al., 2016).
Additional Research Applications
- Potential Antileishmanial Agents : Research has been conducted on its derivatives for potential antileishmanial activity (Singh et al., 2012).
- Cytotoxicity Studies : It has been used in the isolation of new cytotoxic compounds from Aspergillus sclerotiorum, demonstrating its relevance in medical research (Wang et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-9(2)13)7-14-12(8)11/h3-5,7,9,14H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMGGZLKGIAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





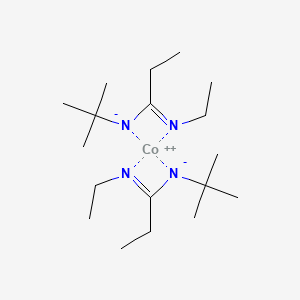
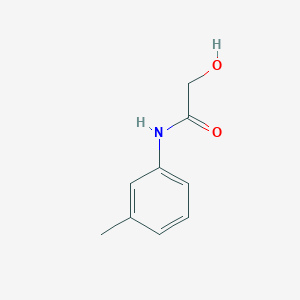
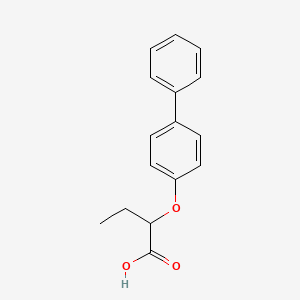
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)
![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)
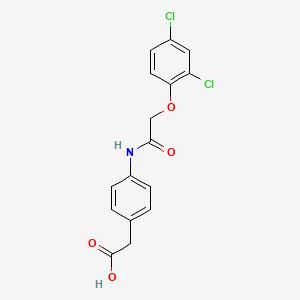
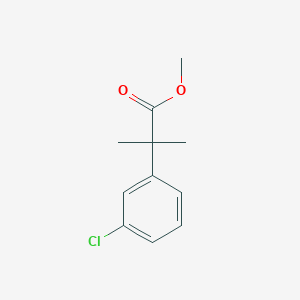

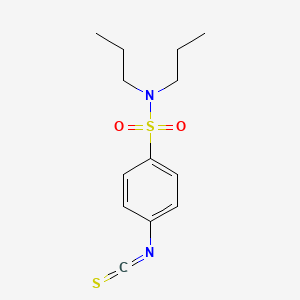
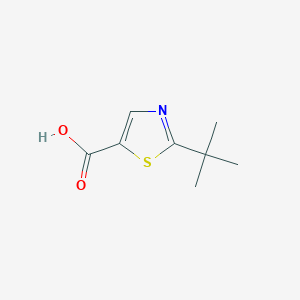
![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)
![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)